n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine
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Overview
Description
N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring. Compounds containing thiazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring . The subsequent steps involve nitration of the pyridine ring and coupling with the thiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The thiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
5-Nitropyridine: A pyridine derivative with a nitro group, used in various chemical reactions.
Thiazole-4-carboxamide: Another thiazole derivative with potential biological applications.
Uniqueness
N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine is unique due to the combination of the thiazole and pyridine rings, along with the presence of the nitro group.
Properties
Molecular Formula |
C11H12N4O2S |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H12N4O2S/c1-8-14-9(7-18-8)4-5-12-11-3-2-10(6-13-11)15(16)17/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
InChI Key |
ZLIHCGOSQTUPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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